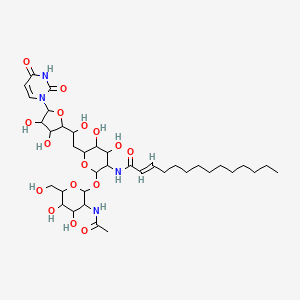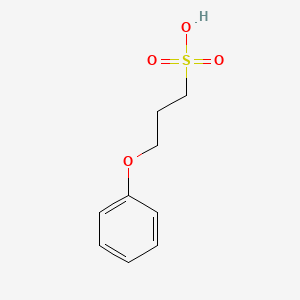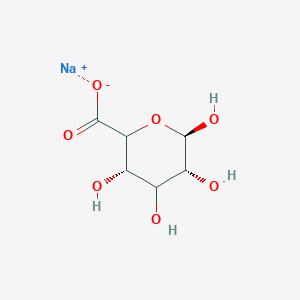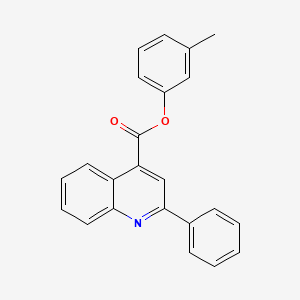
1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride is a heterocyclic compound that features a diazepane ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both nitrogen atoms in the diazepane ring and the methyl-substituted pyridine ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 5-methylpyridine, is synthesized through the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine.
Formation of the Diazepane Ring: The diazepane ring is formed by the cyclization of appropriate diamine precursors under controlled conditions.
Final Coupling: The pyridine and diazepane rings are coupled through a series of condensation reactions, followed by purification to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: Shares the pyridine ring but lacks the diazepane ring.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but different ring fusion.
Thiazolo[4,5-b]pyridines: Another class of fused heterocycles with distinct pharmacological properties.
Uniqueness: 1-(5-Methylpyridin-2-yl)-1,4-diazepane hydrochloride is unique due to its combination of the diazepane and pyridine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-10-3-4-11(13-9-10)14-7-2-5-12-6-8-14;/h3-4,9,12H,2,5-8H2,1H3;1H |
InChI Key |
QYGPTBMFZPSWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate](/img/structure/B12046298.png)
![4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12046302.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12046308.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)


![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)
